2-dodecylbenzoic Acid 2-dodecylbenzoic Acid
Brand Name: Vulcanchem
CAS No.: 89360-54-3
VCID: VC14265188
InChI: InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

2-dodecylbenzoic Acid

CAS No.: 89360-54-3

Cat. No.: VC14265188

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2-dodecylbenzoic Acid - 89360-54-3

Specification

CAS No. 89360-54-3
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name 2-dodecylbenzoic acid
Standard InChI InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21)
Standard InChI Key WLPQHPARWSMVFW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=CC=CC=C1C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The molecular formula of 2-dodecylbenzoic acid is C₁₉H₃₀O₂, identical to its ester counterpart, dodecyl benzoate . The critical distinction lies in the functional group: the acid retains a free carboxylic acid (-COOH), while the ester features a dodecyloxycarbonyl (-COO-C₁₂H₂₅) moiety. The ortho substitution pattern influences electronic and steric properties, potentially enhancing solubility in nonpolar media compared to para-substituted analogs.

Table 1: Comparative Physicochemical Properties

Property2-Dodecylbenzoic Acid (Inferred)Dodecyl Benzoate (CAS 2915-72-2)
Molecular Weight290.44 g/mol290.44 g/mol
Density~0.95 g/cm³0.94 g/cm³
Boiling Point~380–385°C383.6°C at 760 mmHg
Melting Point~160–170°C167°C
LogP (Partition Coeff.)~5.75.764

Synthesis and Reaction Pathways

Key Approaches from Literature

Physical and Chemical Properties

Solubility and Stability

2-Dodecylbenzoic acid is expected to exhibit low water solubility (logP ≈ 5.7) due to its long alkyl chain, aligning with dodecyl benzoate’s hydrophobicity . The carboxylic acid group may permit limited solubility in polar aprotic solvents (e.g., DMSO) or under basic conditions (as a carboxylate salt). Thermal stability is inferred from the ester’s high boiling point (383.6°C) , suggesting decomposition above 400°C.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of -COOH), distinct from the ester’s ~1740 cm⁻¹.

  • NMR: Aromatic protons adjacent to the dodecyl chain would show upfield shifts due to shielding effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator